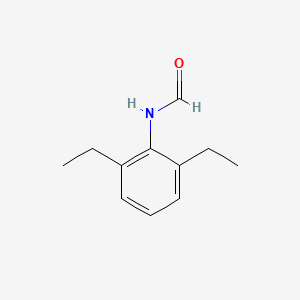
N-formyl-2,6-diethylaniline
Cat. No. B7813237
M. Wt: 177.24 g/mol
InChI Key: ZVEPYIWOJSDVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039566B2
Procedure details


A mixture of formic acid (14.361 g, 0.312 mol) and acetic anhydride (12.659 g, 0.124 mol) was stirred at room temperature for 1 h under an argon atmosphere. This mixture was added to a solution of 2,6-diethylaniline (14.924 g, 0.1 mol) in dry dichloromethane (60 ml) at such a rate that the temperature of the reaction mixture was kept between 5 and 10° C. The reaction was stirred at room temperature for 16 h and then refluxed for 4 h. The solvent was evaporated under reduced pressure, the residue was dissolved in CHCl3 (200 mL) and washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure. The remaining yellow solid was washed with hot diethyl ether (2×50 mL) to afford N-formyl-2,6-diethylaniline 8d as a white solid (13.16 g, 74%). 1H NMR (CDCl3, 300 MHz): δ=8.15-8.02 (m, 1H, CHO), 7.86 (broad s, 1H, NH), 7.25-7.06 (m, 3H), 2.65 (q, J=7 Hz, 2H), 2.53 (q, J=7 Hz, 2H), 1.20 (t, J=7 Hz, 3H), 1.14 (t, J=7 Hz, 3H); 13C{1H} NMR (CDCl3, 75 MHz): δ=165.97, 161.00, 142.13, 141.52, 132.15, 131.66, 128.65, 128.37, 127.09, 126.49, 25.18, 25.04, 15.00, 14.62; HRMS (EI+) calculated for C11H15NO [M]+ 177.1154, observed 177.1159.




Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH2:11]([C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:14]=1[NH2:15])[CH3:12]>ClCCl>[CH:1]([NH:15][C:14]1[C:16]([CH2:20][CH3:21])=[CH:17][CH:18]=[CH:19][C:13]=1[CH2:11][CH3:12])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.361 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
12.659 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.924 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1 h under an argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept between 5 and 10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in CHCl3 (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The remaining yellow solid was washed with hot diethyl ether (2×50 mL)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)NC1=C(C=CC=C1CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.16 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
